molecular formula C9H11N5O3 B12999454 (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)oxolane-3,4-diol CAS No. 14266-03-6

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)oxolane-3,4-diol

Cat. No.: B12999454
CAS No.: 14266-03-6
M. Wt: 237.22 g/mol
InChI Key: DTGVOXMKTYPSSO-AFEQZKEHSA-N
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Description

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a chemical compound that belongs to the class of nucleosides. It is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is significant in various biochemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ribose or deoxyribose sugars and purine bases.

    Glycosylation Reaction: The key step involves the glycosylation of the purine base with the sugar moiety. This reaction is often catalyzed by acidic or enzymatic conditions to form the nucleoside.

    Purification: The crude product is then purified using chromatographic techniques to obtain the desired nucleoside in high purity.

Industrial Production Methods

In industrial settings, the production of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the nucleoside through biosynthetic pathways, which are then harvested and purified.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities and applications.

Scientific Research Applications

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of nucleic acid structures and functions.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. It can interfere with the replication and transcription processes by mimicking natural nucleotides, thereby inhibiting the activity of enzymes like DNA polymerase and reverse transcriptase. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Deoxyadenosine: A deoxyribonucleoside that is a component of DNA.

    Vidarabine: An antiviral nucleoside analog.

Uniqueness

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties compared to other nucleosides.

Properties

CAS No.

14266-03-6

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

(2R,3R,4S)-2-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6+,9+/m0/s1

InChI Key

DTGVOXMKTYPSSO-AFEQZKEHSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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